![molecular formula C30H31N5O2 B12290993 N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)
N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridine ring, and an indazole core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the cyclopropyl and pyridine groups. The final step involves the attachment of the hydroxy-azabicyclooctane moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Researchers investigate its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide:
Secondary bioactive compounds from endosymbiotic bacteria: Known for their antibacterial and anticancer activities.
Aryl bioactive compounds: Studied for their valence electronic structures and potential biological activities.
Uniqueness
N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[32
Properties
Molecular Formula |
C30H31N5O2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C30H31N5O2/c36-24-16-22-11-12-23(17-24)35(22)21-9-6-18(7-10-21)28-25-15-20(8-13-26(25)33-34-28)30(37)32-29(19-4-5-19)27-3-1-2-14-31-27/h1-3,6-10,13-15,19,22-24,29,36H,4-5,11-12,16-17H2,(H,32,37)(H,33,34) |
InChI Key |
DUKJABPGWUISRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)NC(=O)C3=CC4=C(C=C3)NN=C4C5=CC=C(C=C5)N6C7CCC6CC(C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


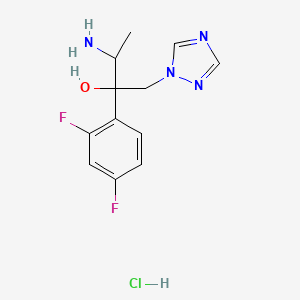
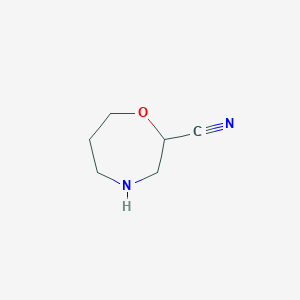
![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)
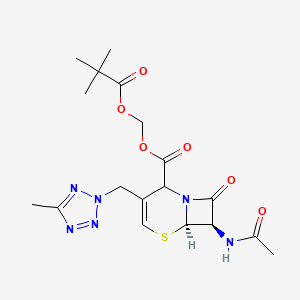
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)
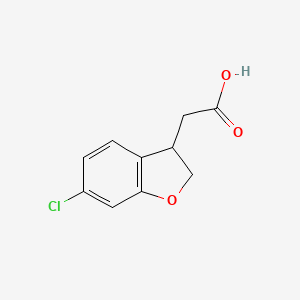
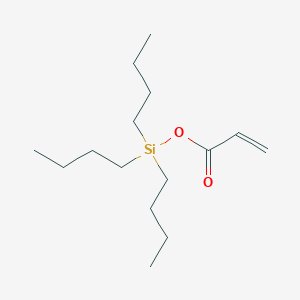


![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)

